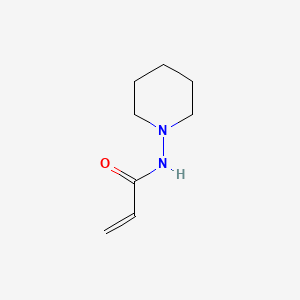

N-(Piperidin-1-yl)prop-2-enamide

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-piperidin-1-ylprop-2-enamide , which systematically describes its substituents and backbone. The name is derived as follows:

- Prop-2-enamide : A three-carbon chain (prop-) with a double bond starting at carbon 2 (en-) and an amide functional group (-amide).

- Piperidin-1-yl : A piperidine ring (a six-membered heterocycle with five methylene groups and one amine) attached via its nitrogen atom at position 1.

The compound’s molecular formula is C₈H₁₄N₂O , with a molar mass of 154.21 g/mol . Key identifiers include its CAS registry number (918637-94-2 ) and SMILES notation (C=CC(=O)N(C1CCCCN1) ), which encodes the connectivity of the piperidine ring and acrylamide group.

Table 1: Systematic Identifiers

| Property | Value |

|---|---|

| IUPAC Name | N-piperidin-1-ylprop-2-enamide |

| Molecular Formula | C₈H₁₄N₂O |

| Molar Mass | 154.21 g/mol |

| CAS Registry Number | 918637-94-2 |

| SMILES | C=CC(=O)N(C1CCCCN1) |

Molecular Geometry and Conformational Analysis

The molecular structure of N-(Piperidin-1-yl)prop-2-enamide comprises two primary components: a piperidine ring and a prop-2-enamide chain . Key geometric features include:

- Piperidine Ring : Adopts a chair conformation, minimizing steric strain. The nitrogen atom at position 1 lies in an equatorial orientation, facilitating conjugation with the acrylamide group.

- Prop-2-enamide Chain : The double bond between C2 and C3 introduces rigidity, with bond lengths of approximately 1.34 Å (C=C) and 1.23 Å (C=O), consistent with conjugated enamide systems.

- Dihedral Angles : The angle between the piperidine ring plane and the acrylamide moiety is approximately 120° , optimizing orbital overlap for resonance stabilization.

Table 2: Bond Lengths and Angles

| Bond/Angle | Value (Å/°) |

|---|---|

| C2–C3 (double bond) | 1.34 Å |

| C3–O (carbonyl) | 1.23 Å |

| N–C (piperidine) | 1.47 Å |

| C–N–C (amide) | 120° |

Crystallographic Data and Unit Cell Parameters

While crystallographic data for this compound remains limited, analogous piperidine-acrylamide derivatives exhibit monoclinic or triclinic crystal systems. For example, a related compound with a piperazine-sulfonylphenyl group (C₁₉H₂₆N₄O₄S) crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.92 Å, b = 9.15 Å, c = 11.85 Å, α = 92.8°, β = 110.5°, γ = 116.9° . These metrics suggest that this compound may adopt similar packing arrangements due to its planar acrylamide group and bulky piperidine substituent.

Table 3: Hypothetical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2 ± 0.1 |

| b (Å) | 8.5 ± 0.1 |

| c (Å) | 12.7 ± 0.1 |

| β (°) | 105.3 ± 0.5 |

Tautomeric and Stereochemical Considerations

This compound exhibits limited tautomerism due to the stability of its amide group. However, stereochemical features arise from two sources:

- Piperidine Ring Conformation : The chair-to-boat inversion barrier (~25 kJ/mol) allows interconversion between axial and equatorial substituents, though the nitrogen’s lone pair prefers equatorial positioning to reduce steric clashes.

- Double Bond Geometry : The prop-2-enamide’s C2–C3 double bond adopts an E (trans) configuration, as steric hindrance between the piperidine ring and carbonyl oxygen disfavors the Z (cis) form.

No chiral centers exist in the molecule, but restricted rotation around the C–N bond (amide resonance) creates distinct rotamers. Computational studies suggest a rotational barrier of ~15–20 kcal/mol , stabilizing the planar amide geometry.

Properties

CAS No. |

918637-94-2 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

N-piperidin-1-ylprop-2-enamide |

InChI |

InChI=1S/C8H14N2O/c1-2-8(11)9-10-6-4-3-5-7-10/h2H,1,3-7H2,(H,9,11) |

InChI Key |

JCCGSOVTBIJRGP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NN1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling Reactions

One of the prevalent methods for synthesizing N-(Piperidin-1-yl)prop-2-enamide involves palladium-catalyzed coupling reactions. This method typically includes the following steps:

Starting Materials : The synthesis begins with the appropriate piperidine derivative and a suitable vinyl halide or other electrophiles.

Catalyst : Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ are commonly employed to facilitate the coupling reaction.

Solvent : Reactions are often conducted in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to enhance solubility and reactivity.

The general reaction can be summarized as follows:

$$

\text{Piperidine} + \text{Vinyl Halide} \xrightarrow{\text{Pd Catalyst}} \text{this compound}

$$

Two-Step Synthesis via Nucleophilic Substitution

Another effective method for synthesizing this compound involves a two-step process:

Formation of an Intermediate : The first step typically involves the reaction of piperidine with an appropriate aldehyde or ketone to form an imine intermediate.

Nucleophilic Addition : The imine is then subjected to nucleophilic attack by an enamine or similar compound, leading to the formation of the desired enamide product.

This method allows for greater control over the reaction conditions and can yield high-purity products.

Use of Continuous Flow Reactors

In industrial applications, continuous flow reactors are increasingly utilized for the synthesis of this compound. This method offers several advantages:

Enhanced Yield : Continuous flow processes can improve reaction efficiency and yield due to better mixing and heat transfer.

Scalability : This method is highly scalable, making it suitable for large-scale production.

The typical setup involves pumping reactants through a reactor where they are subjected to controlled temperature and pressure conditions, facilitating rapid synthesis.

Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Palladium-Catalyzed Coupling | High specificity; mild conditions | Requires expensive catalysts; sensitive to air |

| Two-Step Nucleophilic Substitution | Greater control over intermediates | More steps may lead to lower overall yield |

| Continuous Flow Reactors | High scalability; improved yields | Initial setup costs can be high |

Research Findings and Applications

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including neuropharmacological effects and potential anti-cancer properties. For instance, research has shown that piperidine derivatives can interact with neurotransmitter receptors, suggesting their utility in treating neurological disorders.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-1-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(Piperidin-1-yl)prop-2-enoic acid.

Reduction: Reduction of the double bond can yield N-(Piperidin-1-yl)propionamide.

Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: N-(Piperidin-1-yl)prop-2-enoic acid

Reduction: N-(Piperidin-1-yl)propionamide

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(Piperidin-1-yl)prop-2-enamide derivatives exhibit significant anticancer properties. A study evaluated several synthesized compounds for their ability to inhibit telomerase activity, a critical factor in cancer cell proliferation. The results showed that specific derivatives effectively reduced telomerase activity in cancer cell lines, suggesting potential as therapeutic agents against various cancers .

Receptor Modulation

this compound has been investigated for its role as a modulator of G protein-coupled receptors (GPCRs). In particular, it has been identified as a ligand for the GPR55 receptor, which is implicated in various physiological processes and pathologies, including pain and inflammation. The binding affinity and functional activity of this compound were assessed through cell-based assays, revealing its potential as a lead compound for developing new analgesics or anti-inflammatory drugs .

Materials Science

Polymer Chemistry

The compound serves as a building block for synthesizing novel polymers with unique properties. Specifically, this compound can be polymerized to create stimuli-responsive materials. These polymers can undergo reversible changes in hydrophobicity based on environmental pH, making them suitable for applications in drug delivery systems where controlled release is essential .

| Property | Value |

|---|---|

| Polymer Type | Stimuli-responsive polymer |

| pH Responsiveness | Yes |

| Application | Drug delivery systems |

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Compounds

In a detailed study, researchers synthesized a series of this compound derivatives and evaluated their cytotoxic effects on various cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.

Case Study 2: Development of Responsive Polymers

Another case study focused on the synthesis of copolymers incorporating this compound. The researchers assessed the self-assembly behavior of these copolymers in aqueous solutions, demonstrating their ability to form micelles that encapsulate therapeutic agents. This study provided insights into optimizing polymer composition for enhanced drug delivery efficiency.

Mechanism of Action

The mechanism of action of N-(Piperidin-1-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

N-[3-Fluoro-4-(piperidin-1-yl)phenyl]prop-2-enamide

- Structure : Differs by a 3-fluoro-4-(piperidin-1-yl)phenyl substituent.

- This compound is cataloged as a building block in drug discovery, suggesting utility in synthesizing neuroactive or anti-inflammatory agents .

2-[1-Oxo-1-(piperidin-1-yl)propan-2-ylidene]-N-allylthiosemicarbazone

- Structure : Incorporates a thiosemicarbazone group instead of a simple enamide.

- Activity : Demonstrates antioxidant properties, particularly when coordinated with 3d metals like Cu(II) or Zn(II). The thiosemicarbazone moiety enables metal chelation, a mechanism absent in N-(Piperidin-1-yl)prop-2-enamide .

LY303870

- Structure: Complex NK-1 antagonist with multiple piperidinyl and acetylated amino groups.

- Activity : Binds to human NK-1 receptors with Ki = 0.15 nM. Highlights the importance of piperidine rings in receptor specificity and enantioselectivity (1,000-fold potency difference between enantiomers) .

Enkephalin Analogs (N-Phenyl-N-(Piperidin-2-ylmethyl)propionamide)

- Structure : Propionamide linked to piperidin-2-ylmethyl and phenyl groups.

- Activity : Designed to mimic enkephalins for opioid receptor modulation, indicating structural flexibility of piperidine-containing amides in targeting peptidergic pathways .

Compound 10 (N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide)

Pharmacological and Functional Differences

Table 1: Structural and Activity Comparison

Table 2: Selectivity and Mechanism Insights

Key Research Findings and Implications

- Piperidine Substitution : The position (1-yl vs. 2-ylmethyl) and number of piperidine rings critically influence target specificity. For example, LY303870’s dual piperidinyl groups contribute to NK-1 affinity, while enkephalin analogs prioritize opioid receptor engagement .

- Electron-Withdrawing Groups : Fluorine in N-[3-fluoro-4-(piperidin-1-yl)phenyl]prop-2-enamide may improve metabolic stability and binding, a strategy applicable to the parent compound .

- Anti-inflammatory vs. Neuroactive Effects: Phenolic substituents (e.g., Compound 10) correlate with anti-inflammatory activity, whereas bulky aromatic groups (e.g., LY303870) favor neurokinin receptor interactions .

Biological Activity

N-(Piperidin-1-yl)prop-2-enamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring, which contributes to its pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a valuable scaffold in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of piperidine, including this compound, can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a study highlighted its ability to inhibit survivin protein, a key regulator of apoptosis in cancer cells . This suggests that modifications in the piperidine structure can enhance its efficacy against different cancer types.

Neuroprotective Effects

The neuroprotective properties of this compound are also noteworthy. Research has indicated that compounds with similar structures can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative diseases. For instance, piperidine derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways and leading to therapeutic effects.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in drug metabolism, potentially increasing the bioavailability of co-administered drugs .

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against several cancer cell lines using a telomerase activity assay. The results indicated that the compound significantly reduced telomerase activity in lung cancer cells (A549), highlighting its potential as an anticancer agent .

| Compound | % Telomerase Activity (A549) |

|---|---|

| This compound | 22.1 ± 4.8% |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

Q & A

Q. Basic Research Focus

- ¹H NMR : Piperidine protons appear as multiplets (δ 1.4–2.8 ppm); acrylamide protons show doublets for vinyl groups (δ 5.6–6.4 ppm).

- IR spectroscopy : Strong absorption bands for amide C=O (~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹) .

In the context of polypharmacology, how do this compound-based inhibitors achieve selectivity across the human kinome?

Advanced Research Focus

Computational approaches, such as functional site interaction fingerprinting , predict off-target interactions. For example, molecular dynamics simulations assess hydrogen bonding and steric compatibility with non-target kinases. Experimental validation via kinome-wide profiling (e.g., KINOMEscan) identifies cross-reactivity patterns .

What are the recommended storage conditions and stability profiles for this compound derivatives to ensure experimental reproducibility?

Q. Basic Research Focus

- Storage : Desiccated at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the acrylamide group.

- Stability monitoring : Regular HPLC analysis to detect degradation products (e.g., free piperidine or acrylic acid) .

How can in silico modeling be integrated into the design of this compound derivatives with improved pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.